molecular formula C15H17BrF2N2O B8047468 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide CAS No. 368873-76-1

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

Cat. No. B8047468
CAS RN: 368873-76-1
M. Wt: 359.21 g/mol
InChI Key: UWXGKCFQPQVKKK-UHFFFAOYSA-M
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Description

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide is a useful research compound. Its molecular formula is C15H17BrF2N2O and its molecular weight is 359.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Nonlinear Optics : A study focused on the molecular design of derivatives of 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethynyl)pyridinium (DAS), which is closely related to the compound , for enhancing hyperpolarizability and decreasing optical loss due to C–H bond vibration overtones in nonlinear optical applications (Umezawa et al., 2003).

  • Oxidation of Pyridinium Salts : Research on the regioselective oxidation of pyridinium salts, including derivatives similar to the compound of interest, found that they can be transformed into corresponding 1H-pyridin-2-ones with high yields and regioselectivity (Terán et al., 2000).

  • Synthesis and Structural Studies : Studies have been conducted on the synthesis and structural characteristics of compounds like 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide, focusing on their applications in various chemical processes (Shadrikova et al., 2016).

  • Serotonin Transporter Ligands : A study investigated the binding-induced fluorescence of serotonin transporter (SERT)-binding fluorescent analogues, providing insights into the chemical microenvironment's impact on these probes and their potential application in neuroscientific research (Wilson et al., 2014).

  • Synthesis and Electronic Transitions in Dyes : Research on the synthesis of quaternary pyridinium salts and their condensation to form new dyes showed the potential of these compounds in developing materials with unique absorption characteristics (Skrypska et al., 2020).

  • X-Ray, FTIR, and NMR Studies : Investigations into the structure of related compounds, such as 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, through X-ray diffraction, FTIR spectra, and NMR techniques, have provided detailed insights into their molecular structures and potential applications (Szafran et al., 2006).

  • Thermal and Optical Studies : Studies on the thermal and optical properties of similar compounds, such as 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides, have shown their potential applications in material sciences and optics (Dhanuskodi et al., 2006).

properties

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2-difluoro-1-phenylethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N2O.BrH/c1-18(2)13-8-10-19(11-9-13)15(16,17)14(20)12-6-4-3-5-7-12;/h3-11,14,20H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGKCFQPQVKKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(C(C2=CC=CC=C2)O)(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702639
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

CAS RN

368873-76-1
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide
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1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide
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1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide
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1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.